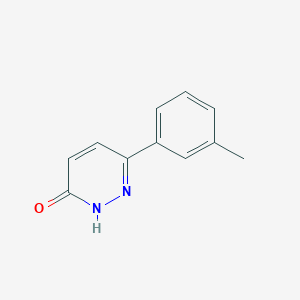

6-(3-methylphenyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-Methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 3-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-Methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrazine derivatives.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits diverse biological activities, making it a subject of interest in pharmacological research. Notable applications include:

- Anticancer Activity : Research has demonstrated that pyridazinone derivatives, including 6-(3-methylphenyl)pyridazin-3(2H)-one, can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that derivatives can effectively target human cancer cell lines such as HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) with significant cytotoxic effects .

- Anti-inflammatory Properties : Pyridazinones have been recognized for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds similar to this compound have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

- Neurological Effects : Some studies suggest that pyridazinones may act as selective inhibitors of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This positions compounds like this compound as potential candidates for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the efficacy of pyridazinone derivatives:

- Cytotoxicity Against Cancer Cells : A study reported that various pyridazinone derivatives exhibited cytotoxic activity against multiple cancer cell lines, with some compounds demonstrating GI50 values below 2 µM against leukemia and breast cancer cells .

- Anti-inflammatory Activity : In vivo studies showed that certain pyridazinones significantly reduced edema in rat models, comparable to established anti-inflammatory drugs like celecoxib. This highlights their potential as therapeutic agents for managing inflammatory conditions .

- Antihypertensive Effects : Research has also focused on the antihypertensive properties of pyridazinones, with some derivatives exhibiting significant blood pressure-lowering effects in animal models .

Summary Table of Applications

| Application | Details |

|---|---|

| Anticancer Activity | Effective against HCT116 and MCF-7 cell lines; significant cytotoxicity reported. |

| Anti-inflammatory | Inhibits COX enzymes; reduces edema in animal models; comparable efficacy to celecoxib. |

| Neurological Effects | Potential MAO-B inhibitors; implications for treating neurodegenerative diseases. |

| Antihypertensive | Demonstrated blood pressure-lowering effects in vivo; promising for hypertension treatment. |

Mécanisme D'action

The mechanism of action of 6-(3-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Phenylpyridazin-3(2H)-one: Similar structure but lacks the methyl group on the phenyl ring.

6-(4-Methylphenyl)pyridazin-3(2H)-one: Similar structure with the methyl group in a different position on the phenyl ring.

6-(3-Chlorophenyl)pyridazin-3(2H)-one: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

6-(3-Methylphenyl)pyridazin-3(2H)-one is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Activité Biologique

6-(3-Methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, recognized for its diverse biological activities. The compound's structure features a pyridazinone core with a 3-methylphenyl substituent, which contributes to its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical identifier for this compound is CAS No. 66549-33-5. The structure can be represented as follows:

This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that similar pyridazinone derivatives may act as selective inhibitors of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Additionally, the compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, suggesting applications in anti-inflammatory therapies .

Anticancer Activity

Studies have demonstrated that various pyridazinone derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on human leukemia (HL-60) and breast cancer (BT-549) cell lines, with GI50 values below 2 µM .

| Cell Line | GI50 Value (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | < 2 | High |

| BT-549 (Breast Cancer) | < 2 | High |

| NCI-H522 (Lung Cancer) | < 2 | High |

Anti-inflammatory Activity

Research has indicated that certain pyridazinone derivatives exhibit potent anti-inflammatory properties, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In vitro studies have confirmed their efficacy in reducing inflammation markers .

Antihypertensive Effects

Pyridazinones have also been explored for their antihypertensive potential. Compounds within this class have demonstrated significant blood pressure-lowering effects in animal models, comparable to established antihypertensive agents like propranolol .

Case Studies and Research Findings

-

Study on Cytotoxicity :

A series of pyridazinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the phenyl substituents significantly influenced the anticancer activity, with certain derivatives exhibiting superior potency against resistant cancer types . -

Inflammation Model :

In a rat model of paw edema, specific pyridazinones were administered and showed a marked reduction in swelling compared to control groups, indicating their potential as effective anti-inflammatory agents . -

Antihypertensive Assessment :

A recent study utilized the tail cuff method to evaluate the antihypertensive effects of several pyridazinone derivatives. Results showed that specific compounds led to significant reductions in systolic blood pressure in hypertensive rats .

Propriétés

IUPAC Name |

3-(3-methylphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICNGCGGNRONMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.